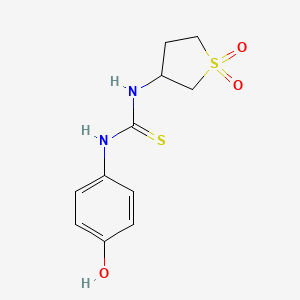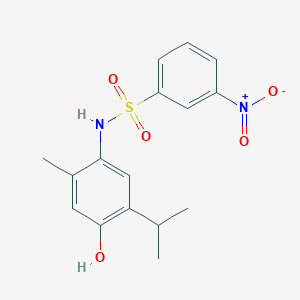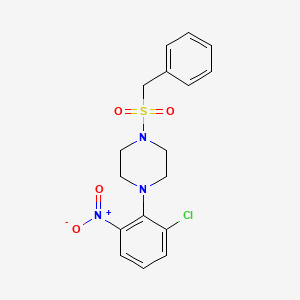
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea, also known as DTTU, is a chemical compound that has been studied extensively for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been found to exhibit its biological activities through different mechanisms of action. In anticancer activity, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been reported to induce apoptosis and inhibit the proliferation of cancer cells through the inhibition of the NF-κB pathway. In antiviral activity, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been reported to inhibit the replication of HIV-1 through the inhibition of reverse transcriptase activity. In antibacterial activity, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been reported to inhibit the growth of both gram-positive and gram-negative bacteria through the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has also been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and inhibiting the activation of microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has various advantages and limitations for lab experiments. One advantage is that N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea is easily synthesized using different methods and can be obtained with high purity. Another advantage is that N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea exhibits various biological activities, making it a promising compound for further studies. One limitation is that N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has poor solubility in water, which can limit its application in some experiments. Another limitation is that the mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea is not fully understood, which can limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea. One direction is to study the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea as a lead compound for the development of new anticancer, antiviral, and antibacterial agents. Another direction is to study the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea and to improve its solubility in water for better application in experiments.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea is a promising compound that exhibits various biological activities and has potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea have been discussed in this paper. Further studies are needed to fully understand the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea and to develop new compounds based on its structure.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been found to exhibit anticancer, antiviral, and antibacterial activities. In biochemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been studied for its potential as an antioxidant and as an inhibitor of enzymes involved in various metabolic pathways. In materials science, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-hydroxyphenyl)thiourea has been studied for its potential as a precursor for the synthesis of metal complexes with potential applications in catalysis and optoelectronics.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c14-10-3-1-8(2-4-10)12-11(17)13-9-5-6-18(15,16)7-9/h1-4,9,14H,5-7H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZADNPNBKBFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(5-methyl-3-isoxazolyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3956722.png)
![5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone](/img/structure/B3956730.png)


![5-(2,4-dichlorophenyl)-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3956752.png)


![4-{[2-(4-benzyl-1-piperidinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3956778.png)

![ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B3956798.png)


![3-imidazo[2,1-b][1,3]benzothiazol-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B3956811.png)
![(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetic acid](/img/structure/B3956812.png)